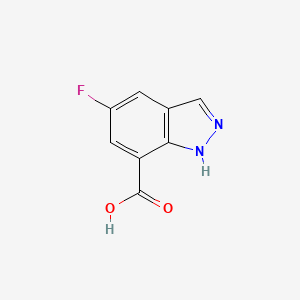

5-Fluoro-1H-indazole-7-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPARTBZLWCDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284395 | |

| Record name | 5-Fluoro-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038916-13-0 | |

| Record name | 5-Fluoro-1H-indazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038916-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 1h Indazole 7 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For fluorinated indazoles, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional techniques, offers a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

In the 1H NMR spectrum of an indazole derivative, distinct signals are expected for the aromatic protons, the N-H proton of the indazole ring, and the carboxylic acid proton. The fluorine atom at the C-5 position and the carboxylic acid group at the C-7 position significantly influence the chemical shifts of the aromatic protons through their electronic effects and through-space coupling.

The aromatic region would typically display signals for H-3, H-4, and H-6. The H-3 proton is expected to appear as a singlet or a narrow doublet. The H-4 and H-6 protons will exhibit coupling to each other and to the fluorine atom at C-5. Specifically, one would expect to see a doublet of doublets for H-4 (due to coupling with H-6 and the fluorine atom) and another doublet of doublets for H-6 (due to coupling with H-4 and the fluorine atom). The N-H proton of the indazole ring and the carboxylic acid proton are typically observed as broad singlets at lower fields (higher ppm values), and their chemical shifts can be sensitive to solvent and concentration. libretexts.org

Table 1: Predicted 1H NMR Chemical Shifts for 5-Fluoro-1H-indazole-7-carboxylic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| COOH | > 12.0 | Broad Singlet | - |

| NH | ~11.0 - 13.0 | Broad Singlet | - |

| H-3 | ~8.0 - 8.2 | Singlet/Doublet | - |

| H-4 | ~7.5 - 7.8 | Doublet of Doublets | J(H-H), J(H-F) |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum provides information about all carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the two carbons of the pyrazole (B372694) ring, the six carbons of the benzene (B151609) ring, and the carbonyl carbon of the carboxylic acid. The fluorine atom at C-5 will cause a significant downfield shift for C-5 due to its high electronegativity and will also induce C-F coupling, which can be observed for C-5 as well as for the adjacent carbons (C-4 and C-6). The carbonyl carbon (C=O) is typically found at the downfield end of the spectrum, usually in the range of 160-180 ppm. 13C NMR is particularly useful for distinguishing between N-1 and N-2 substituted indazoles, as the chemical shifts of the ring carbons are sensitive to the position of substitution.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 - 175 |

| C-5 | ~155 - 160 (with large 1J C-F) |

| C-3a | ~140 - 145 |

| C-7a | ~135 - 140 |

| C-3 | ~130 - 135 |

| C-4 | ~115 - 120 (with 2J C-F) |

| C-6 | ~110 - 115 (with 2J C-F) |

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Analysis of Fluorinated Indazoles

19F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the 19F isotope and its large chemical shift dispersion. google.com The chemical shift of the fluorine atom in this compound is influenced by its position on the aromatic ring and the nature of the other substituents. For a fluorine atom attached to an aromatic ring, the chemical shift typically appears in a well-defined region. The signal for the fluorine at C-5 would be expected to be a multiplet due to coupling with the neighboring protons, H-4 and H-6. The wide range of chemical shifts in 19F NMR makes it an excellent tool for identifying and differentiating between various fluorinated isomers. bldpharm.commdpi.com

Table 3: Predicted 19F NMR Chemical Shift for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Two-Dimensional NMR Techniques and Chemical Shift Assignments

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the unambiguous assignment of proton and carbon signals.

HSQC: This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the straightforward assignment of protonated carbons in the 13C NMR spectrum.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular structure by establishing long-range connectivities. For example, correlations from the H-4 proton to C-3, C-5, and C-7a would be expected, helping to confirm their assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the very broad O-H stretching band of the carboxylic acid group, which typically appears in the region of 3300-2500 cm-1 and often overlaps with the C-H stretching bands. nih.gov The C=O stretching vibration of the carboxylic acid carbonyl group would give rise to a strong, sharp absorption band in the range of 1760-1690 cm-1. Additionally, characteristic bands for C-N and C=C stretching within the indazole ring system would be observed in the fingerprint region (below 1600 cm-1), along with a C-F stretching band.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong |

| Aromatic C=C | Stretch | ~1600 - 1450 | Medium to Strong |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |

| Aromatic C-F | Stretch | ~1250 - 1000 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (molecular weight: 180.14 g/mol ), the mass spectrum would show a molecular ion peak ([M]+) at m/z 180.

The fragmentation of indazole carboxylic acids typically involves the loss of the carboxylic acid group or parts of it. nih.gov Common fragmentation pathways would include the loss of a hydroxyl radical (-OH, M-17), the loss of formic acid (-HCOOH, M-46), or the loss of the entire carboxyl group (-COOH, M-45), which would result in the formation of a fluoroindazole radical cation. Further fragmentation of the indazole ring could also occur.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Possible Loss |

|---|---|---|

| 180 | [C₈H₅FN₂O₂]⁺ | Molecular Ion |

| 163 | [C₈H₄FN₂O]⁺ | Loss of OH |

| 135 | [C₇H₄FN₂]⁺ | Loss of COOH |

X-ray Crystallography for Solid-State Molecular Architecture

Detailed crystallographic studies on analogous indazole carboxylic acids reveal intricate networks of non-covalent interactions that dictate their supramolecular architecture. These interactions, primarily hydrogen bonding and π-stacking, are crucial in determining the physical properties of the solid material, such as melting point, solubility, and polymorphism.

For instance, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid has been elucidated, providing a valuable model for understanding the solid-state behavior of indazole carboxylic acids. researchgate.net The asymmetric unit of this compound contains two molecules which form inversion dimers through pairs of O—H⋯O hydrogen bonds. researchgate.net This common structural motif in carboxylic acids significantly influences their crystal packing.

Similarly, the molecular structure of indazol-2-yl-acetic acid, as determined by X-ray diffraction, showcases a supramolecular architecture held together by O—H···N intermolecular hydrogen bonds. nih.gov The formation of such hydrogen bonds is a recurring theme in the crystal structures of indazole derivatives, highlighting the importance of the nitrogen atoms in the indazole ring and the carboxylic acid group in directing the assembly of molecules in the solid state.

The following table presents crystallographic data for 1-Methyl-1H-indazole-3-carboxylic acid, illustrating the type of detailed structural information that can be obtained from a single-crystal X-ray diffraction study. researchgate.net

| Parameter | 1-Methyl-1H-indazole-3-carboxylic acid |

| Empirical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| α (°) | 90 |

| β (°) | 93.10 (3) |

| γ (°) | 90 |

| Volume (ų) | 1672.3 (6) |

| Z | 8 |

Table 1: Crystallographic data for 1-Methyl-1H-indazole-3-carboxylic acid. researchgate.net

The data in Table 1 provides the fundamental parameters of the crystal lattice. The unit cell dimensions define the size and shape of the repeating unit in the crystal, while the space group describes the symmetry of the arrangement of molecules within the unit cell. The parameter 'Z' indicates the number of molecules in the unit cell, which, in conjunction with the density, provides information about the efficiency of the molecular packing.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 1h Indazole 7 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to calculate the structural, electronic, and energetic properties of compounds like 5-Fluoro-1H-indazole-7-carboxylic acid with high accuracy. DFT calculations serve as a foundational tool for understanding molecular characteristics and predicting chemical behavior. nih.govresearchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this structure are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of charge, which can be visualized using an electrostatic potential map.

HOMO-LUMO Energy Gap: The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. wuxiapptec.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. irjweb.comemerginginvestigators.org For nitrogen-based drug compounds, this gap often falls within a specific range that balances stability and reactivity. emerginginvestigators.org

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species and to identify regions susceptible to electrophilic and nucleophilic attack. irjweb.comsemanticscholar.org Red-colored regions on an MEP map indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and fluorine) that are likely to be sites for electrophilic attack. Blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are susceptible to nucleophilic attack. irjweb.com

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. semanticscholar.org |

Molecules that are not entirely rigid can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the different possible conformers of a molecule and determining their relative stability. For this compound, this analysis is particularly important for the carboxylic acid group, which can rotate relative to the indazole ring.

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. nih.gov This allows researchers to determine the feasibility of a reaction and understand the factors that control its outcome.

For an indazole derivative like this compound, theoretical studies could explore various reactions, such as electrophilic substitution on the aromatic ring or reactions involving the carboxylic acid group. For instance, in a study of the reaction between NH-indazoles and formaldehyde, DFT was used to investigate the reaction mechanism, including the role of protonated intermediates in an acidic medium. acs.orgnih.gov Such calculations provide detailed insights into bond-forming and bond-breaking processes, activation energies, and the thermodynamic stability of intermediates and products, which are often difficult to determine experimentally. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), which is typically a protein. nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. In the context of this compound, docking simulations can predict its binding mode and affinity to various protein targets, helping to identify its potential therapeutic applications. nih.gov

A docking simulation places the ligand, this compound, into the binding site of a target protein in numerous possible orientations and conformations. These generated poses are then evaluated using a scoring function. The highest-ranked poses represent the most likely binding modes.

Analysis of the predicted binding mode provides a detailed profile of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and binding affinity.

Table 2: Potential Intermolecular Interactions for this compound in a Binding Site

| Interaction Type | Description | Potential Groups Involved |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carboxylic acid group (-COOH) and the indazole nitrogen atoms (-NH, -N=) can act as hydrogen bond donors and acceptors. |

| Pi-Pi Stacking | An attractive, noncovalent interaction between aromatic rings. | The bicyclic indazole ring system can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The indazole ring has hydrophobic character that can interact with nonpolar residues in the binding pocket. |

| Halogen Bonds | A noncovalent interaction involving a halogen atom (fluorine) as an electrophilic species. | The fluorine atom at the 5-position can interact with electron-donating atoms in the protein. |

A key output of molecular docking is the estimation of the binding energy or binding affinity, which quantifies the strength of the interaction between the ligand and its target. nih.gov Docking programs use scoring functions to calculate a value that approximates the free energy of binding (ΔGbind). A more negative binding energy value typically corresponds to a stronger and more stable interaction.

These calculated affinities allow for the ranking of different compounds or different binding poses of the same compound. For example, in studies of novel indazole derivatives targeting renal cancer, molecular docking was used to calculate binding energies to identify the most promising ligands. nih.gov While these scores are approximations, they are invaluable for prioritizing compounds for further experimental testing and for generating hypotheses about structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules.

While specific QSAR models for this compound are not extensively detailed in publicly available literature, studies on related indazole derivatives provide insight into the types of models and descriptors that are relevant. For instance, 2D and 3D-QSAR studies on various indazole-based inhibitors have successfully correlated structural features with biological activities against targets like S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) and hypoxia-inducible factor (HIF)-1α. researchgate.netnih.govnih.gov

A typical QSAR study on a series of indazole derivatives, including a compound like this compound, would involve the calculation of various molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment. For this compound, the electronegativity of the fluorine atom and the acidic nature of the carboxylic group would be significant.

Steric Descriptors: These describe the size and shape of the molecule. Contour maps from 3D-QSAR studies on indazole derivatives often highlight regions where bulky or smaller substituents are favorable for activity. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a protein target.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching.

In a study on indazole compounds as inhibitors of SAH/MTAN, a validated QSAR model identified five essential descriptors: AATS1v (Average ATS descriptor, weighted by van der Waals volume), RDF55m (Radial Distribution Function descriptor), E1s (a topological descriptor), ATSC3s (a 2D autocorrelation descriptor), and AATSC7s (another Average ATS descriptor). nih.gov The statistical quality of such a model is crucial for its predictive power.

Illustrative Statistical Validation of a QSAR Model for Indazole Derivatives

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.852 | Indicates that 85.2% of the variance in the biological activity can be explained by the model. nih.gov |

| q² (Cross-validated r²) | 0.781 | A measure of the model's internal predictive ability. nih.gov |

| External Predictability (pred_r²) | 0.685 | Evaluates the model's ability to predict the activity of an external test set of compounds. nih.gov |

| Standard Error of Estimate (SEE) | 0.490 | Measures the goodness of fit of the model. nih.gov |

Such models can generate contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to enhance or diminish activity. For example, electrostatic maps might indicate that an electron-withdrawing group, like the fluorine at the 5-position of this compound, is favorable for interaction with a specific protein target. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for investigating the stability of a ligand-protein complex, providing detailed insights into the binding mode and interactions that are crucial for a ligand's efficacy.

For a compound like this compound, an MD simulation would typically begin with a docked pose of the molecule within the active site of its target protein. This complex is then solvated in a water box with appropriate ions, and the system's trajectory is simulated over a period of nanoseconds. nih.gov

Several key parameters are analyzed during an MD simulation to assess the stability of the ligand-protein complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. Studies on indazole derivatives have shown that stable complexes are often achieved within the simulation timeframe. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Significant fluctuations in the amino acid residues of the active site could indicate an unstable interaction with the ligand.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are tracked. The carboxylic acid group and the nitrogen atoms of the indazole ring in this compound are potential hydrogen bond donors and acceptors, and their sustained interactions with key residues in the active site would signify a stable binding mode.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity.

In a study of indazole-3-carboxylic acid complexes with nitric oxide synthase, MD simulations confirmed that the inhibitors remained stable in the docking region throughout the simulation. researchgate.net The RMSD results from such simulations can indicate that the presence of the ligand stabilizes the protein structure.

Illustrative MD Simulation Parameters for an Indazole Derivative-Protein Complex

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides sufficient time for the complex to reach equilibrium. ajchem-a.com |

| Protein Backbone RMSD | ~1.5 - 3.0 Å | A plateau in the RMSD plot indicates structural stability of the protein. nih.gov |

| Ligand RMSD | < 2.5 Å | A low and stable ligand RMSD suggests a stable binding pose within the active site. nih.gov |

| Key Interacting Residues | ASP, PHE, ILE, GLU, MET | Identification of specific amino acids that form persistent interactions with the ligand. nih.gov |

By analyzing the trajectory of the MD simulation, researchers can gain a dynamic understanding of the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the this compound-protein complex. This information is critical for rational drug design and the optimization of lead compounds.

Structure Activity Relationship Sar and Preclinical Mechanistic Investigations of Indazole Carboxylic Acid Derivatives

Correlations Between Structural Modifications and Biological Activities

The biological activity of indazole carboxylic acid derivatives is intricately linked to their molecular structure. Modifications to the fluorine substituent, the position and functionalization of the carboxylic acid group, and the regiochemistry of the indazole core itself all have profound impacts on the compound's therapeutic potential.

Influence of Fluorine Substitution on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. Fluorine substitution can significantly affect a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. chemimpex.com

In the context of indazole derivatives, fluorine substitution has been shown to be a critical determinant of biological activity. For instance, in a series of synthetic cannabinoid receptor agonists built on an indazole core, analogues featuring a fluorine atom at the 5-position demonstrated the lowest EC50 values, indicating higher potency. Research has also highlighted the importance of the fluorine's position on the indazole ring. In a study of fluorinated indazoles as inhibitors of Rho kinase (ROCK1), a compound with fluorine at the C6 position showed significantly enhanced inhibitory potency (IC50 value of 14 nM) compared to a C4-fluorinated analogue (IC50 of 2500 nM). This demonstrates that subtle changes in the location of the fluorine atom can lead to dramatic differences in biological effect.

Impact of Carboxylic Acid Position and Functionalization

The position and chemical nature of the carboxylic acid group on the indazole scaffold are pivotal for determining the molecule's biological function and potency. While indazole-7-carboxylic acid derivatives are recognized as valuable building blocks for developing anti-inflammatory and anti-cancer agents, much of the detailed SAR research has focused on derivatives of indazole-3-carboxylic acid. ontosight.ainih.gov

A crucial finding is that the specific functionalization of the carboxylic acid, particularly its conversion to an amide (carboxamide), and the regiochemistry of this amide linker are critical for activity. This is exemplified in studies of indazole derivatives as Calcium-Release Activated Calcium (CRAC) channel blockers. derpharmachemica.com A series of indazole-3-carboxamides with the structure -CO-NH-Ar proved to be potent CRAC channel inhibitors, with the most active compounds exhibiting sub-micromolar IC50 values. derpharmachemica.com In stark contrast, the isomeric 'reversed' amide linker, -NH-CO-Ar, at the same C3 position, resulted in compounds that were inactive even at high concentrations. derpharmachemica.com This highlights that the precise orientation of the functional group, not just its presence, is essential for interaction with the biological target. This principle of converting the carboxylic acid to various amides is a recurring strategy in the design of potent kinase inhibitors and other biologically active indazole derivatives. researchgate.net

Regioselectivity in Indazole Core Modification and its Functional Implications

The indazole ring contains two nitrogen atoms (N-1 and N-2) that can be substituted, and the selective modification of one over the other, known as regioselectivity, has significant functional implications. nih.govnih.gov The synthesis of N-alkylated indazoles often yields a mixture of N-1 and N-2 isomers, and the ratio of these products is heavily influenced by both steric and electronic effects of substituents on the indazole ring, as well as the specific reaction conditions employed. frontiersin.org

The N-1 isomer is generally considered thermodynamically more stable. frontiersin.org However, the substitution pattern on the indazole core can direct alkylation to the N-2 position. Of particular relevance to 5-Fluoro-1H-indazole-7-carboxylic acid, studies have shown that the presence of an electron-withdrawing group at the C-7 position dramatically influences the reaction's outcome. For example, employing indazoles with a C-7 nitro (NO2) or methyl carboxylate (CO2Me) substituent confers excellent N-2 regioselectivity, with ratios of ≥ 96% in favor of the N-2 alkylated product. frontiersin.org This predictable control over regioselectivity is vital for synthesizing specific isomers, as the N-1 and N-2 substituted derivatives often exhibit distinct biological activities and pharmacological profiles.

In Vitro Studies of Indazole Derivative Bioactivity

In vitro studies are fundamental to understanding the therapeutic potential of indazole derivatives. These experiments provide crucial data on how these compounds interact with specific enzymes and receptors and how they modulate cellular processes, offering insights into their mechanisms of action.

Enzyme and Receptor Inhibition Profiling

Derivatives of indazole carboxylic acid have been shown to inhibit a wide array of enzymes and receptors implicated in various diseases. The following table summarizes key findings from in vitro inhibition assays.

| Target Enzyme/Receptor | Derivative Class | Key Findings |

| Kinases | Indazole-3-carboxamides | Potent inhibition of Aurora kinases, with some compounds showing isoform selectivity. |

| 1H-Indazole derivatives | Inhibition of Fibroblast growth factor receptors (FGFRs) with IC50 values in the low micromolar range. nih.gov | |

| COX-2 | (Aza)indazole derivatives | A derivative was identified with an IC50 of 0.409 µM for COX-2 and excellent selectivity over COX-1. |

| IDO1 | 1H-Indazole derivatives | A disubstituted 1H-indazole derivative exhibited an IDO1 inhibitory activity with an IC50 value of 5.3 μM. nih.gov |

| N′-hydroxyindazole-carboximidamides | Demonstrated moderate inhibition of both tryptophan depletion and kynurenine (B1673888) production via IDO1. chemimpex.com | |

| DNA Gyrase | Thiazolylindazoles | A novel class of GyrB inhibitors with excellent enzymatic and antibacterial activity against Gram-positive pathogens. researchgate.net |

| CRAC Channel | Indazole-3-carboxamides | Potent and selective blockers of the Orai calcium channel, with sub-micromolar IC50 values. |

These studies demonstrate the versatility of the indazole scaffold in targeting a diverse range of proteins. For instance, various indazole derivatives have been identified as potent inhibitors of multiple protein kinases, which are crucial targets in cancer therapy. Similarly, the development of selective COX-2 inhibitors in the indazole series offers potential for new anti-inflammatory agents. The scaffold is also effective in targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), another important target in immuno-oncology, and bacterial DNA gyrase, highlighting its potential in developing novel antibacterial agents. nih.gov Furthermore, specific indazole-3-carboxamides have emerged as highly potent blockers of the CRAC (Orai) channel, a key regulator of calcium signaling in immune cells.

Cellular Pathway Modulation and Signal Transduction Studies

Beyond direct enzyme and receptor inhibition, indazole derivatives have been shown to modulate critical cellular pathways, leading to anti-proliferative and pro-apoptotic effects, particularly in cancer cells.

Cell Proliferation: A primary outcome of kinase inhibition by indazole derivatives is the suppression of cancer cell proliferation. Numerous studies have reported potent growth inhibitory activity against various cancer cell lines, with some compounds showing IC50 values in the sub-micromolar to low nanomolar range.

Apoptosis Induction: A key mechanism for the anti-cancer activity of indazole derivatives is the induction of programmed cell death, or apoptosis. Treatment of cancer cells with these compounds has been shown to dose-dependently promote apoptosis. nih.gov Mechanistic studies reveal this is often achieved through the intrinsic mitochondrial pathway, characterized by:

Upregulation of the pro-apoptotic protein Bax. nih.gov

Downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Increased levels of cleaved caspase-3, a key executioner of apoptosis. nih.gov

A decrease in the mitochondrial membrane potential. nih.gov Some indazole compounds have also been found to enhance apoptosis induced by other agents, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). acs.org

ROS Generation: The generation of reactive oxygen species (ROS) is another mechanism through which indazole derivatives can exert their anti-cancer effects. Elevated ROS levels can induce oxidative stress and damage cellular components, ultimately leading to cell death. One study demonstrated that an active indazole derivative caused a dose-dependent increase in ROS levels in breast cancer cells, linking it to the induction of the mitochondrial apoptotic pathway. nih.gov Conversely, other indazole derivatives have been reported to reduce ROS production under hypoxic conditions, suggesting a role in mitigating inflammation.

Antimicrobial Efficacy and Mechanisms

No published studies were found that specifically investigate the antimicrobial efficacy or mechanisms of action for derivatives of this compound. While the broader class of indazole derivatives has been explored for antibacterial and antifungal properties, this research does not extend to the 5-fluoro-7-carboxylic acid scaffold.

Anti-inflammatory Investigations

There is no available research detailing the anti-inflammatory properties or related mechanistic investigations of compounds derived from this compound. Reports on the anti-inflammatory effects of the indazole class of molecules focus on different structural analogues.

Antispermatogenic Activity and Related Cellular Effects

No data exists in the scientific literature regarding the antispermatogenic activity or the related cellular effects of any derivative of this compound.

Future Research Directions for 5 Fluoro 1h Indazole 7 Carboxylic Acid in Academic Research

Development of Novel and Green Synthetic Methodologies

The synthesis of indazole derivatives has traditionally involved methods that may utilize costly metal catalysts like palladium and harsh reagents. researchgate.net A significant future direction lies in the development of green and sustainable synthetic routes for 5-fluoro-1H-indazole-7-carboxylic acid and its analogs. This aligns with the growing emphasis on environmentally friendly chemical processes in both academic and industrial research. benthamdirect.comrsc.org

Key areas of exploration include:

Catalyst Innovation: Research into replacing costly and hazardous metal catalysts with more abundant, eco-friendly alternatives is crucial. researchgate.net This includes the use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, which can be easily recovered and reused, demonstrating high efficiency in green solvents like PEG-400. acs.orgnih.gov Natural catalysts, like lemon peel powder, are also being explored for their efficiency under conditions such as ultrasound irradiation. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and visible light (photochemistry) can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgresearchgate.net For instance, metal and hydrogen source-free deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light has been developed as a methodology for the photo-organic synthesis of indazoles. rsc.org

Sustainable Solvents: The replacement of volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a primary goal. acs.orgnih.gov Research has demonstrated the effective synthesis of indazoles using PEG-400 as a green solvent. acs.orgnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a fundamental principle of green chemistry that will guide future synthetic strategies.

These green chemistry approaches promise to make the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally benign. researchgate.net

Rational Design of Advanced Indazole Derivatives with Tuned Bioactivity

Rational drug design, based on understanding the structure-activity relationships (SAR), is a powerful strategy to create advanced derivatives of this compound with optimized biological activity. nih.govnih.govresearchgate.net The indazole scaffold is a key pharmacophore that has been successfully incorporated into numerous clinically approved drugs. researchgate.net Future research will focus on systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Key aspects of this research will include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are fundamental to understanding how different substituents on the indazole ring influence biological activity. nih.govmdpi.com For example, studies have shown that substituents at the 4- and 6-positions of the 1H-indazole scaffold can be crucial for inhibiting enzymes like IDO1. nih.gov Similarly, modifications at other positions can be optimized to target various protein kinases, such as EGFR and FGFR1. nih.gov

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. mdpi.com

Bioisosteric Replacement: The fluorine atom and carboxylic acid group can be replaced with other functional groups (bioisosteres) to fine-tune the molecule's steric, electronic, and lipophilic properties. This can lead to improved target binding, better membrane permeability, and reduced metabolic liability.

Computational Modeling: Molecular docking and computational modeling studies can predict the binding interactions of designed derivatives with their biological targets, guiding the synthesis of the most promising compounds. researchgate.net This structure-based approach has been used to design potent inhibitors for various targets. nih.gov

The table below illustrates potential modifications to the this compound scaffold and their intended effects based on rational design principles.

| Modification Position | Potential Modification | Rationale/Goal | Targeted Biological Effect |

|---|---|---|---|

| N1-position | Addition of various alkyl or aryl groups | Explore new binding pockets, modulate solubility and pharmacokinetic properties. | Enhanced potency and selectivity against kinases or other enzymes. |

| C3-position | Introduction of amine or amide functionalities | Mimic hinge-binding fragments found in known kinase inhibitors. mdpi.com | Improved inhibition of protein kinases implicated in cancer. |

| C7-carboxylic acid | Conversion to amides, esters, or other acid bioisosteres | Improve cell permeability, modulate target binding, and alter metabolic stability. | Enhanced bioavailability and in vivo efficacy. |

| Benzene (B151609) Ring | Introduction of additional substituents (e.g., -Cl, -OCH3) | Alter electronic properties and explore additional interactions with the target protein. | Fine-tuning of bioactivity and selectivity. |

Integration of Multi-Omics Data in Mechanistic Elucidation

To fully understand the biological effects and mechanisms of action of new derivatives of this compound, future research will increasingly rely on the integration of multi-omics data. doaj.orgnih.gov This systems biology approach provides a holistic view of the molecular changes induced by a compound within a biological system. nih.gov

Future research in this area will involve:

Genomics: Identifying genetic biomarkers that predict a patient's response to an indazole-based drug (pharmacogenomics). iajpr.comnih.gov This can help in personalizing medicine and identifying patient populations most likely to benefit from a specific therapy.

Transcriptomics: Using RNA-Seq to analyze changes in gene expression profiles in cells or tissues treated with a compound. This can reveal the signaling pathways that are modulated by the drug. nih.gov

Proteomics: Studying the changes in protein expression and post-translational modifications to identify the direct targets of the drug and downstream effector proteins. nih.govuniroma1.itnih.gov This is crucial as proteins are often the ultimate targets of drug action.

Metabolomics: Analyzing the global changes in metabolite levels to understand the compound's impact on cellular metabolism and identify potential off-target effects. nih.gov

By integrating these different omics datasets, researchers can construct comprehensive models of a drug's mechanism of action, identify potential resistance mechanisms, and discover novel biomarkers for efficacy and toxicity. nih.govjci.org This integrated approach is essential for advancing promising compounds through the drug development pipeline. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Key applications in this domain will include:

Predictive Modeling: ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of novel indazole derivatives before they are synthesized. nih.govelsevier.com This allows researchers to prioritize the most promising candidates and reduce the number of compounds that need to be made and tested.

Generative Chemistry: Generative AI models can design entirely new indazole-based molecules with desired properties. elsevier.comtechnologynetworks.com By providing the model with a target product profile (e.g., high potency against a specific kinase, low toxicity), the AI can generate novel, synthesizable structures for consideration.

Retrosynthetic Analysis: AI tools can predict viable synthetic routes for complex target molecules. nih.govtechnologynetworks.com This can save significant time and resources in the laboratory by suggesting efficient and high-yielding reaction pathways.

Virtual Screening: AI can be used to rapidly screen massive virtual libraries of compounds to identify those that are most likely to bind to a specific biological target, complementing traditional high-throughput screening methods. springernature.comsciencescholar.us

The table below summarizes the key AI and ML techniques and their specific applications in the context of designing derivatives of this compound.

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| Deep Learning / Neural Networks | Predicting bioactivity, toxicity, and ADME properties from molecular structure. elsevier.com | Accurate in silico prediction of a compound's pharmacological profile. |

| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | De novo design of novel indazole derivatives with optimized properties. springernature.com | Generation of innovative chemical structures with high potential for therapeutic success. |

| Natural Language Processing (NLP) | Extracting chemical reaction information from scientific literature to build reaction databases. | Enhanced data availability for training retrosynthesis models. |

| Reinforcement Learning | Optimizing molecular structures step-by-step to maximize a desired property score. | Efficient exploration of chemical space to find optimal drug candidates. |

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-1H-indazole-7-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization of substituted precursors. For analogous indazole-carboxylic acids, a reflux method with sodium acetate in acetic acid has been employed to form crystalline products (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives) . Key parameters include:

- Precursor selection : Fluorinated starting materials (e.g., 5-fluoro-3-iodo-1-methyl-1H-pyrazole derivatives) ensure regioselective fluorination .

- Reaction time : 3–5 hours under reflux to achieve high yields.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Researchers should validate intermediate structures via LC-MS or NMR before proceeding to the final carboxylation step.

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Stability studies should assess:

- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Hydrolytic stability : Exposure to aqueous buffers (pH 1–13) at 25–60°C, monitored via HPLC for degradation products .

Current safety data indicate the compound is stable under recommended storage (room temperature, inert atmosphere) but lacks empirical data on melting points or aqueous solubility . Cross-validation with computational tools (e.g., COSMO-RS) may predict solubility and degradation pathways.

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- HPLC-MS : To confirm molecular weight (expected m/z: ~195.1 for the neutral form) and detect impurities .

- NMR spectroscopy : ¹⁹F NMR for fluorine environment analysis; ¹H/¹³C NMR to resolve indazole ring protons and carboxylic acid functionality .

- Elemental analysis : Validate empirical formula (C₈H₅FN₂O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How does fluorination at the 5-position of the indazole ring influence electronic properties and biological activity?

Fluorine’s electronegativity alters the indazole ring’s electron density, impacting:

- Acid dissociation constant (pKa) : Fluorine withdraws electrons, lowering the carboxylic acid’s pKa, enhancing solubility at physiological pH.

- Binding affinity : In medicinal chemistry, fluorinated indazoles (e.g., JNK-IN-7 derivatives) show improved kinase inhibition due to hydrophobic interactions and reduced metabolic degradation .

Comparative studies with non-fluorinated analogs (e.g., 1H-indazole-7-carboxylic acid methyl ester) are essential to isolate fluorine’s effects .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?

Discrepancies may arise from:

- Polymorphism : Use X-ray crystallography to identify crystalline forms.

- Impurity profiles : Quantify residual solvents (GC-MS) or byproducts (HPLC).

For example, conflicting solubility data require standardized protocols (e.g., shake-flask method with UV detection) . Collaborative validation via platforms like PubChem or RCSB PDB ensures reproducibility .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution (e.g., C-3 or C-4 positions) .

- Molecular docking : Assess interactions with biological targets (e.g., kinases) to guide functionalization for SAR studies .

Q. How can researchers design experiments to address gaps in toxicological data?

- In vitro assays : Ames test for mutagenicity; cytotoxicity screening in HEK293 or HepG2 cells.

- Metabolic profiling : Incubation with liver microsomes to identify Phase I/II metabolites (LC-HRMS).

Current safety data indicate no carcinogenicity classification by IARC or OSHA, but empirical studies are lacking .

Methodological Considerations

Q. What strategies optimize the synthesis of fluorinated indazole derivatives for high-throughput screening?

- Parallel synthesis : Use microwave-assisted reactions to reduce time and improve yield.

- Automated purification : Flash chromatography systems with UV-triggered fraction collection.

Reference fluorinated intermediates (e.g., 5-bromo-7-fluoro-1H-indole-2-carboxylic acid) for cross-coupling reactions .

Q. How should researchers validate conflicting data on the compound’s stability in aqueous solutions?

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) conditions .

- Kinetic modeling : Determine degradation rate constants (k) and shelf-life predictions using Arrhenius equations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.